N-methylisoquinolin-4-amine
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Overview
Description
N-methylisoquinolin-4-amine is a heterocyclic organic compound with the molecular formula C10H10N2 It is a derivative of isoquinoline, characterized by the presence of a methyl group attached to the nitrogen atom at the fourth position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylisoquinolin-4-amine typically involves the methylation of isoquinolin-4-amine. One common method is the reaction of isoquinolin-4-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic methylation using transition metal catalysts may be explored to improve sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-methylisoquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylisoquinolin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-methyl-1,2,3,4-tetrahydroisoquinolin-4-amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-methylisoquinolin-4-one.
Reduction: N-methyl-1,2,3,4-tetrahydroisoquinolin-4-amine.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
N-methylisoquinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme interactions and as a probe for understanding biological pathways involving isoquinoline derivatives.
Medicine: this compound and its derivatives are investigated for their potential pharmacological activities, including anti-cancer, anti-malarial, and neuroprotective properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of N-methylisoquinolin-4-amine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. For example, it can inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which may have therapeutic implications for neurodegenerative diseases. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.
Comparison with Similar Compounds
N-methylisoquinolin-4-amine can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound without the methyl and amine groups.
N-methylisoquinoline: Lacks the amine group at the fourth position.
Isoquinolin-4-amine: Lacks the methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both the methyl group and the amine group, which confer distinct chemical properties and reactivity
By understanding the detailed properties and applications of this compound, researchers can further explore its potential and develop new compounds with improved efficacy and functionality.
Properties
IUPAC Name |
N-methylisoquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYYEBHUVICFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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